Cas no 946373-11-1 (N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide)

N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyridopyrimidine-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a bromophenyl moiety and a methoxy-substituted pyridopyrimidine core, which may contribute to its biological activity, particularly in targeting enzyme inhibition or receptor modulation. The presence of the acetamide linker enhances its binding affinity and selectivity. This compound is of interest for its synthetic versatility and potential as a scaffold for developing novel therapeutics. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and further derivatization in drug discovery efforts.
N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide structure
946373-11-1 structure
Product name:N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide
CAS No:946373-11-1
MF:C17H15BrN4O4
Molecular Weight:419.229402780533
CID:5976992
PubChem ID:26841394

N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide
    • Pyrido[2,3-d]pyrimidine-3(2H)-acetamide, N-(4-bromophenyl)-1,4-dihydro-5-methoxy-1-methyl-2,4-dioxo-
    • 946373-11-1
    • N-(4-bromophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
    • N-(4-bromophenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
    • AKOS021822677
    • HMS3478I01
    • F2094-0479
    • インチ: 1S/C17H15BrN4O4/c1-21-15-14(12(26-2)7-8-19-15)16(24)22(17(21)25)9-13(23)20-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,20,23)
    • InChIKey: LLVYIYZHFGAYKT-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC(NC2=CC=C(Br)C=C2)=O)C(=O)C2=C(OC)C=CN=C2N1C

計算された属性

  • 精确分子量: 418.02767g/mol
  • 同位素质量: 418.02767g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 567
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 91.8Ų

じっけんとくせい

  • 密度みつど: 1.592±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 12.25±0.70(Predicted)

N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2094-0479-2mg
N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
946373-11-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2094-0479-2μmol
N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
946373-11-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2094-0479-1mg
N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
946373-11-1 90%+
1mg
$54.0 2023-05-16

N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide 関連文献

N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamideに関する追加情報

Recent Advances in the Study of N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide (CAS: 946373-11-1)

The compound N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide (CAS: 946373-11-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its pyrido[2,3-d]pyrimidine core, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to modulate specific kinase pathways, which are often dysregulated in cancer cells. In vitro studies have demonstrated that this molecule exhibits potent inhibitory activity against certain tyrosine kinases, leading to reduced proliferation and increased apoptosis in cancer cell lines. The presence of the 4-bromophenyl group and the methoxy substitution on the pyrido[2,3-d]pyrimidine ring appear to be critical for its binding affinity and selectivity.

In addition to its anticancer properties, recent investigations have explored the anti-inflammatory potential of this compound. Preliminary data suggest that it can suppress the production of pro-inflammatory cytokines by inhibiting key signaling pathways such as NF-κB and MAPK. These findings open new avenues for the development of dual-targeted therapies for conditions where inflammation and cancer progression are intertwined.

From a synthetic chemistry perspective, recent efforts have been directed toward improving the yield and scalability of the compound's synthesis. Novel synthetic routes have been proposed, leveraging advanced catalytic methods and greener solvents to enhance efficiency and reduce environmental impact. These advancements are crucial for facilitating future preclinical and clinical studies.

Despite these promising developments, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Current research is focused on structural modifications to improve its pharmacokinetic profile, such as enhancing solubility and metabolic stability. Additionally, in vivo studies are underway to evaluate its safety and efficacy in animal models, which will be critical for advancing this compound toward clinical trials.

In conclusion, N-(4-bromophenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide represents a compelling candidate for further development in both oncology and inflammation therapeutics. Its unique structural features and promising biological activities underscore its potential as a lead compound for future drug discovery efforts. Continued research will be essential to fully realize its therapeutic potential and address existing limitations.

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